N-(2-chlorobenzyl)phenazine-1-carboxamide
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Overview
Description
N-(2-chlorobenzyl)phenazine-1-carboxamide is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their broad-spectrum biological activities, including antifungal, antibacterial, and antitumor properties . This compound is particularly noted for its antagonistic activity against fungal phytopathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 2-chlorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods using engineered strains of Pseudomonas chlororaphis. These strains are capable of producing phenazine derivatives in high yields under controlled fermentation conditions . The use of metabolic engineering strategies can further enhance the production efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
N-(2-chlorobenzyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)phenazine-1-carboxamide involves its interaction with cellular redox states and electron transport chains. The compound acts as an electron shuttle, transferring electrons to alternate terminal acceptors, thereby disrupting cellular respiration and energy production in target organisms . This disruption leads to the inhibition of growth and proliferation of fungal and bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxamide: A closely related compound with similar antifungal properties.
N-benzylpyrazine-2-carboxamide: Another compound with antimicrobial activities, but with a different core structure.
Uniqueness
N-(2-chlorobenzyl)phenazine-1-carboxamide is unique due to the presence of the 2-chlorobenzyl group, which enhances its biological activity and specificity against certain pathogens . This structural modification distinguishes it from other phenazine derivatives and contributes to its potent antifungal and antibacterial properties .
Biological Activity
N-(2-chlorobenzyl)phenazine-1-carboxamide is a compound belonging to the phenazine family, which is recognized for its diverse biological activities. This article examines the biological activity of this compound through various studies, highlighting its antimicrobial, antifungal, and anticancer properties.
Overview of Phenazines
Phenazines are nitrogen-containing heterocycles that exhibit a range of biological activities, including antimicrobial and anticancer effects. The structural modifications within this class of compounds can lead to significant variations in their biological efficacy. This compound is a derivative that has garnered attention due to its potential applications in medicine and agriculture.
Antimicrobial Activity
Mechanism of Action:
this compound exhibits potent antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial DNA gyrase and pyruvate kinase, which are essential for bacterial replication and metabolism. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies:
- Antibacterial Efficacy:
- Biofilm Inhibition:
Antifungal Activity
This compound has shown notable antifungal properties, particularly against Candida albicans.
Research Findings:
- A study indicated that the compound has an MIC of 64 µg/mL against C. albicans, demonstrating its potential as an antifungal agent . This activity is attributed to its ability to disrupt fungal cell membrane integrity, leading to cell death.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines.
In Vitro Studies:
-
Cytotoxicity:
- The compound exhibited cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 20 µg/mL and 24 µg/mL, respectively .
- Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest:
Summary of Biological Activities
Activity | Target Organism/Cell Line | MIC/IC50 | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 5 µg/mL | Inhibition of DNA gyrase and pyruvate kinase |
Antifungal | Candida albicans | 64 µg/mL | Disruption of cell membrane integrity |
Anticancer | HeLa (cervical cancer) | 20 µg/mL | Induction of apoptosis via mitochondrial pathway |
MCF-7 (breast cancer) | 24 µg/mL | G1 phase cell cycle arrest |
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-8-2-1-6-13(15)12-22-20(25)14-7-5-11-18-19(14)24-17-10-4-3-9-16(17)23-18/h1-11H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFODQFQVQHWYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.